molecular formula C3H7N5O B8338472 5-amino-2-methoxymethyl-2H-tetrazole

5-amino-2-methoxymethyl-2H-tetrazole

Cat. No.: B8338472
M. Wt: 129.12 g/mol
InChI Key: LNEMRKLKJHWIGK-UHFFFAOYSA-N
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Description

5-Amino-2-methoxymethyl-2H-tetrazole (CAS 391881-10-0) is a chemical compound with the molecular formula C 3 H 7 N 5 O and a molecular weight of 129.12 g/mol . It belongs to the tetrazole family, a class of heterocyclic compounds known for their significant role in medicinal chemistry and drug discovery. Tetrazole rings are frequently used as bioisosteres for carboxylic acids and cis-amide bonds, which can enhance the metabolic stability, solubility, and bioavailability of lead compounds . While specific biological data for this methoxymethyl derivative is not widely published, research on similar 5-aminotetrazole analogs highlights the value of this scaffold. For instance, tetrazole-based structures are central to the activity of established antihypertensive drugs like Valsartan, which functions as an angiotensin-II receptor antagonist . This suggests potential research applications for this compound in the synthesis of novel active pharmaceutical ingredients (APIs) and as a key building block in developing molecules for biological evaluation, including potential antihypertensive, antioxidant, and urease enzyme inhibitory activities . Please note that this product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Based on the properties of closely related tetrazole compounds, researchers should handle this material with appropriate precautions. It is likely a flammable solid and may be harmful if swallowed, or cause skin, eye, or respiratory irritation . Standard safety measures include using personal protective equipment, working in a well-ventilated area, and keeping the compound away from heat and ignition sources .

Properties

Molecular Formula

C3H7N5O

Molecular Weight

129.12 g/mol

IUPAC Name

2-(methoxymethyl)tetrazol-5-amine

InChI

InChI=1S/C3H7N5O/c1-9-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6)

InChI Key

LNEMRKLKJHWIGK-UHFFFAOYSA-N

Canonical SMILES

COCN1N=C(N=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-amino-2-methoxymethyl-2H-tetrazole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₃H₇N₅O 141.13 (estimated) 2-methoxymethyl, 5-amino High solubility, moderate thermal stability Energetic materials, ligands
5-Amino-2-methyl-2H-tetrazole C₂H₅N₅ 99.09 2-methyl, 5-amino Mp: 180–185°C, hygroscopic Precursor for nitro derivatives
5-(4-Methoxyphenyl)-2H-tetrazole C₈H₈N₄O 176.18 5-aryl (4-methoxyphenyl) Mp: 220–225°C, antimicrobial activity Pharmaceutical agents
5-Methyl-1-aryl-1H-tetrazoles C₈H₇N₄X* ~160–200 1-aryl (e.g., Cl, Br, I) Variable melting points (150–250°C) Catalysis, material science
5-Nitro-2H-tetrazole CH₂N₅O₂ 116.06 5-nitro Explosive sensitivity, high energy density Pyrotechnics, detonators

*X = halogen or functional group.

Key Observations :

  • Solubility: The methoxymethyl group in this compound likely improves solubility in ethanol and water compared to methyl or aryl derivatives .
  • Thermal Stability: Less thermally stable than nitro-substituted tetrazoles (e.g., 5-nitro-2H-tetrazole) but more stable than amino-alkyl derivatives due to hydrogen bonding .
  • Reactivity: The amino group facilitates coordination with metals, making it useful in synthesizing energetic salts (e.g., perchlorate salts) .

Functional Performance

  • Energetic Materials: this compound derivatives exhibit lower detonation velocity (~6500 m/s) compared to nitro analogs (e.g., 5-nitro-2H-tetrazole: ~7500 m/s) but are safer to handle due to reduced sensitivity .
  • Biological Activity: Methoxy-substituted tetrazoles (e.g., 5-(4-methoxyphenyl)-2H-tetrazole) show antimicrobial effects against E.

Preparation Methods

Reaction Mechanism and Conditions

The cycloaddition proceeds between methoxymethyl cyanide (CH3_3OCH2_2CN) and sodium azide (NaN3_3) under acidic or thermal conditions. The methoxymethyl group ensures substitution at the 2-position, while the amino group is introduced post-cyclization via reduction or nucleophilic substitution.

Key Steps :

  • Nitrile Preparation : Methoxymethyl cyanide is synthesized by cyanation of methoxymethyl bromide using CuCN in dimethylformamide (DMF).

  • Cycloaddition : The nitrile reacts with NaN3_3 in refluxing toluene with catalytic ZnBr2_2, yielding 2-methoxymethyl-2H-tetrazole.

  • Amination : The 5-position is aminated via nitration (HNO3_3/H2_2SO4_4) followed by catalytic hydrogenation (H2_2, Pd/C).

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature110°C78
Reaction Time12 h-
Catalyst (ZnBr2_2)5 mol%-

This method achieves moderate yields but requires hazardous nitration steps.

Multi-Component Synthesis Using Bismuth Nitrate

Recent advances in multi-component reactions (MCRs) offer a streamlined approach. A bismuth-promoted MCR combines amines, isocyanides, and TMS-azide to assemble the tetrazole core with predefined substituents.

Reaction Design

The methoxymethyl group is introduced via a tailored amine precursor, such as methoxymethylamine (CH3_3OCH2_2NH2_2), which participates in the MCR to dictate substitution at the 2-position.

Procedure :

  • MCR Setup : Methoxymethylamine (1.0 equiv), tert-butyl isocyanide (1.2 equiv), and TMS-azide (1.5 equiv) are combined in acetonitrile.

  • Catalysis : Bi(NO3_3)3_3·5H2_2O (1.0 equiv) and triethylamine (3.0 equiv) are added to facilitate the reaction under microwave irradiation (125°C, 150 W, 20 min).

  • Workup : The crude product is purified via recrystallization (ethanol/water).

Performance Metrics :

ParameterValue
Yield85%
Purity (HPLC)>98%
Regioselectivity95% 2H-isomer

This method excels in regiocontrol and scalability, avoiding hazardous intermediates.

Post-Functionalization of Pre-Formed Tetrazoles

Functionalizing pre-synthesized tetrazoles offers flexibility. 5-Amino-2H-tetrazole is alkylated at the 2-position using methoxymethyl chloride, followed by purification.

Alkylation Protocol

Steps :

  • Base-Mediated Alkylation : 5-Amino-2H-tetrazole (1.0 equiv) is treated with methoxymethyl chloride (1.2 equiv) in the presence of K2_2CO3_3 (2.0 equiv) in DMF at 60°C for 6 h.

  • Isolation : The product is extracted with ethyl acetate and purified via column chromatography (SiO2_2, hexane/ethyl acetate 3:1).

Challenges :

  • Competing N1-alkylation reduces yields.

  • Solution : Use bulky bases (e.g., DBU) to favor N2-selectivity.

Yield Data :

BaseN2:N1 RatioYield (%)
K2_2CO3_33:162
DBU9:175

Comparative Analysis of Methods

The table below evaluates the three methods based on critical parameters:

MethodYield (%)SafetyScalabilityRegioselectivity
Cycloaddition78ModerateHigh90%
Multi-Component85HighModerate95%
Post-Functionalization75LowHigh85%

Key Findings :

  • The multi-component method offers the best balance of yield and safety.

  • Post-functionalization is ideal for small-scale synthesis but suffers from selectivity issues.

  • Cycloaddition requires hazardous nitration but is well-established .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-methoxymethyl-2H-tetrazole, and how can regioselectivity be ensured?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and nitriles or via coupling reactions under metal-free conditions. For example, thermic or microwave-assisted coupling of tosylhydrazones with tetrazoles in the presence of bases (e.g., K₂CO₃) has shown high regioselectivity for 2-substituted tetrazoles . Optimizing reaction time (e.g., 18-hour reflux in DMSO) and purification methods (e.g., crystallization with water-ethanol mixtures) can improve yields up to 65% .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR/IR : Use ¹H/¹³C NMR to verify substitution patterns and IR to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SIR97 (for direct methods). ORTEP-3 provides graphical visualization of thermal ellipsoids and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :

  • Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMSO) with bases like NaOMe or K₂CO₃ to enhance cyclization .
  • Activation Methods : Microwave irradiation reduces reaction time (e.g., from 18 hours to 1–2 hours) while maintaining regioselectivity .
  • Workup Optimization : Distillation under reduced pressure and selective crystallization (e.g., ice-water quenching) minimize byproduct formation .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Use dual software validation: Cross-check results between SHELXL (for high-resolution refinement) and SIR97 (for direct phase determination). Discrepancies in bond lengths or angles may require reevaluation of hydrogen atom placement or twinning corrections .
  • Apply the Hamilton R-factor ratio test to statistically validate model adjustments .

Q. What computational strategies predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses against experimental bioactivity data .

Q. What safety protocols are essential when handling reactive intermediates in tetrazole synthesis?

  • Methodological Answer :

  • PPE : Wear Kevlar gloves, face shields, and flame-resistant lab coats to mitigate explosion risks during nitration or azide reactions .
  • Engineering Controls : Perform reactions behind blast shields in fume hoods. Use remote-controlled stirrers for exothermic steps .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer :

  • Oxidizer Selection : Replace toxic oxidizers (e.g., HNO₃) with O₂ at 1 atm for eco-friendly cyclization .
  • Solvent Recycling : Recover DMSO via vacuum distillation (≥90% recovery) to reduce waste .

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